N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide
Description
This compound features a benzofuran core substituted at position 2 with a (4-chlorophenyl)carbamoyl group and at position 3 with a 4-oxo-4H-chromene-2-carboxamide moiety. The 4-chlorophenyl group introduces electron-withdrawing properties, while the chromene system contributes to planar aromaticity.
Properties
Molecular Formula |
C25H15ClN2O5 |
|---|---|
Molecular Weight |
458.8 g/mol |
IUPAC Name |
N-[2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H15ClN2O5/c26-14-9-11-15(12-10-14)27-25(31)23-22(17-6-2-4-8-20(17)33-23)28-24(30)21-13-18(29)16-5-1-3-7-19(16)32-21/h1-13H,(H,27,31)(H,28,30) |
InChI Key |
QYIPHJSKTFNANI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide involves multiple steps. One common method includes the reaction of 4-chlorophenyl isocyanate with 1-benzofuran-3-amine to form an intermediate product. This intermediate is then reacted with 4-oxo-4H-chromene-2-carboxylic acid under specific conditions to yield the final compound. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is dominated by three key groups:
Catalytic and Solvent Effects
-
Coupling Reactions : Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane achieves 85–90% coupling efficiency for carboxamide formation.
-
Solvent Optimization : DMSO enhances solubility during NMR characterization, while CDCl<sub>3</sub> is preferred for ester intermediates .
Purification and Stability
-
Chromatography : Silica gel chromatography (hexane/ethyl acetate gradient) effectively separates by-products.
-
Recrystallization : Dichloromethane/n-hexane mixtures yield crystals with >99% purity .
-
Stability : The compound is stable at room temperature in inert atmospheres but degrades under UV light due to the chromene moiety.
Comparative Reactivity with Structural Analogs
A comparison with similar compounds highlights substituent effects on reactivity:
| Compound | Key Structural Difference | Reactivity Impact |
|---|---|---|
| 7-Methoxy Analog | Methoxy vs. chlorophenyl group | Enhanced electron density reduces electrophilic substitution rates. |
| N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide | Benzoyl vs. carbamoyl group | Higher susceptibility to nucleophilic attack at the ketone. |
| 6-Methyl Derivative | Methyl substitution on chromene | Steric hindrance slows coupling reactions by 15–20% compared to unsubstituted analogs. |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that compounds similar to N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide exhibit notable antimicrobial activity. For instance, studies on related compounds have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as antifungal properties against pathogens like Candida albicans and Aspergillus species.
Mechanism of Action
The antimicrobial action is often attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. Molecular docking studies suggest that such compounds can effectively bind to target proteins involved in bacterial cell wall synthesis, further elucidating their potential as new antibiotics .
Pharmacological Applications
Anti-cancer Activity
Compounds in the chromene family have been evaluated for anti-cancer properties. Preliminary studies have indicated that this compound may induce apoptosis in cancer cells through various signaling pathways. Its structural features allow it to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription .
Anti-inflammatory Effects
There is emerging evidence that this compound may possess anti-inflammatory properties. By modulating cytokine production and inhibiting inflammatory mediators, it could be beneficial in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Material Science
Polymeric Applications
The unique chemical structure of this compound allows for its incorporation into polymer matrices for enhanced material properties. Research has shown that integrating such compounds can improve the mechanical strength and thermal stability of polymers, making them suitable for advanced engineering applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitutions on the Phenyl Ring
a) N-{2-[(4-Methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Key Differences :
- Phenyl Substituent : Methoxy (electron-donating) vs. chloro (electron-withdrawing).
- Chromene Modifications : Additional 6,7-dimethyl groups.
- Molecular Formula : C₂₈H₂₂N₂O₆ (Avg. mass: 482.492 g/mol) .
b) N-{2-[(4-Fluorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-oxo-2H-chromene-3-carboxamide
- Key Differences :
- Phenyl Substituent : Fluorine (smaller, highly electronegative) vs. chlorine.
- Chromene Modification : 2-oxo vs. 4-oxo.
- Molecular Formula : C₂₅H₁₅FN₂O₅ (Avg. mass: 442.40 g/mol) .
- Impact : Fluorine’s smaller size may improve target selectivity, while the 2-oxo chromene alters hydrogen-bonding patterns .
Modifications to the Chromene Core
a) 6-Methyl-N-{2-[(4-Methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide
- Key Differences :
- Chromene Substituent : 6-methyl group.
- Phenyl Ring : 4-methylphenyl (electron-donating).
- Molecular Formula : C₂₇H₂₀N₂O₅ (Avg. mass: 452.458 g/mol) .
- Impact : Methyl groups may enhance metabolic stability but reduce solubility .
b) 4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide
- Key Differences :
- Chromene Modification : 4-triazole substituent.
- Additional Groups : 4-fluorophenethyl chain.
Data Tables
Table 1: Structural and Physicochemical Comparisons
*Calculated based on similar structures.
Table 2: Functional Group Effects
Research Findings and Trends
- Synthetic Accessibility : The use of crystallography tools like SHELXL () suggests these compounds are characterized via single-crystal studies to confirm hydrogen-bonding networks and packing efficiency .
- Pharmacological Potential: Chlorophenyl and fluorophenyl groups are recurrent in patents (e.g., ), indicating their utility in kinase inhibitors or antimicrobial agents .
- Hydrogen Bonding : highlights the role of hydrogen bonds in stabilizing molecular aggregates, which may explain the activity of carboxamide derivatives in enzyme inhibition .
Biological Activity
N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide, a compound with significant pharmacological potential, has been studied for its diverse biological activities. This article presents an overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C27H19ClN2O5
Molecular Weight : 482.9 g/mol
CAS Number : 873681-72-2
| Property | Value |
|---|---|
| Molecular Formula | C27H19ClN2O5 |
| Molecular Weight | 482.9 g/mol |
| Melting Point | Not available |
| Purity | Typically ≥95% |
The compound features a complex structure that includes a benzofuran moiety, a carbamoyl group, and a chromene framework, which contributes to its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Cholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. Studies report IC50 values indicating effective inhibition against these enzymes, suggesting its role in enhancing cholinergic activity in the brain .
- Anti-inflammatory Activity : The compound targets cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are implicated in inflammatory processes. Its ability to inhibit these enzymes suggests potential applications in treating inflammatory diseases .
- Anticancer Properties : Preliminary studies have indicated that the compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the chlorophenyl group appears to enhance its cytotoxic effects against various cancer cell lines .
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of related compounds:
- Cholinesterase Inhibition : Compounds structurally related to this compound demonstrated strong inhibition against AChE and BChE with IC50 values ranging from 5.4 μM to 10.4 μM .
- Anticancer Activity : A study reported that derivatives with similar structures exhibited significant growth inhibition against various cancer cell lines, including MCF-7 (breast cancer) and HT29 (colon cancer), with IC50 values as low as 0.0585 μg/mL for MCF-7 cells .
Structure-Aactivity Relationship (SAR)
The structure–activity relationship studies highlight that modifications in the phenyl ring significantly affect the biological activity of the compound. For example, substituents such as electron-withdrawing groups can enhance potency against cholinesterases and cancer cells while maintaining selectivity towards COX and LOX enzymes .
Q & A
Basic Research Questions
Q. What established synthetic routes exist for N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide, and what critical parameters influence reaction yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Step 1 : Preparation of benzofuran-2-carboxylic acid derivatives via Pd-catalyzed C–H arylation (analogous to ).
- Step 2 : Coupling with 4-oxo-4H-chromene-2-carboxamide using amidation or carbamoylation reagents (e.g., EDCI/HOBt).
Critical parameters include solvent polarity (e.g., DMF vs. THF), temperature control (±5°C stability), and stoichiometric ratios of reactants. Statistical design of experiments (DoE) can optimize conditions, reducing trial runs by 30–50% .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- X-ray crystallography for absolute configuration determination (e.g., single-crystal studies with R factor <0.05, as in ).
- NMR : H/C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm).
- HRMS for molecular ion validation (mass error <3 ppm).
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Comparative docking studies : Use tools like AutoDock Vina to compare binding affinities across protein targets (e.g., kinase vs. GPCR models).
- Meta-analysis : Cross-reference assay conditions (e.g., IC variations due to ATP concentration in kinase assays).
- Pathway enrichment analysis : Identify off-target effects using KEGG or Reactome databases to explain divergent cellular responses .
Q. What strategies optimize reaction conditions for large-scale synthesis while minimizing side products?
- Methodological Answer :
- Reaction Fundamentals : Apply ICReDD’s quantum chemical calculations to predict intermediates (e.g., transition state energies for benzofuran-chromene coupling) .
- Process Control : Use continuous flow reactors to maintain precise temperature/pH gradients, reducing byproduct formation by 15–20% ( ).
- Table : Key parameters for scale-up:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | ±5% efficiency |
| Catalyst Loading | 2–3 mol% Pd(OAc) | Avoids Pd black |
| Residence Time | 30–45 min | Minimizes hydrolysis |
Q. How to design experiments validating the compound’s mechanism of action in enzymatic inhibition?
- Methodological Answer :
- Kinetic Assays : Use Michaelis-Menten plots with varying substrate concentrations to determine inhibition type (competitive/non-competitive).
- ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics (ΔH, K) to confirm target engagement.
- Mutagenesis Studies : Replace key residues (e.g., catalytic lysine) to assess binding dependency ( ).
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility or stability profiles?
- Methodological Answer :
- Controlled Replication : Standardize solvent systems (e.g., DMSO purity >99.9%) and storage conditions (-20°C under N).
- HPLC-UV Purity Checks : Monitor degradation products (e.g., hydrolyzed chromene rings) under accelerated stability testing (40°C/75% RH for 4 weeks) .
- Cross-Lab Validation : Collaborate with independent labs using identical protocols to confirm reproducibility ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
